molecular formula C5H5N5S B1684491 6-Thioguanine CAS No. 154-42-7

6-Thioguanine

Cat. No.: B1684491
CAS No.: 154-42-7
M. Wt: 167.19 g/mol
InChI Key: WYWHKKSPHMUBEB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Thioguanine primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis. Additionally, this compound has been found to inhibit the human deubiquitinating protease USP2 , which plays a critical role in tumor cell survival .

Mode of Action

This compound competes with hypoxanthine and guanine for HGPRTase and is converted into 6-thioguanilyic acid (TGMP) . TGMP reaches high intracellular concentrations at therapeutic doses . The TGMP, along with its diphosphate (TGDP) and triphosphate (TGTP) forms, are collectively named This compound nucleotides (6-TGN) . These 6-TGNs are cytotoxic to cells by incorporating into DNA during the synthesis phase (S-phase) of the cell cycle and inhibiting the GTP-binding protein (G protein) Rac1, which regulates the Rac/Vav pathway .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the purine salvage pathway and the Rac/Vav pathway . The incorporation of 6-TGN into DNA disrupts normal DNA synthesis and function, leading to cell death. The inhibition of the G protein Rac1 disrupts the Rac/Vav pathway, further contributing to the cytotoxic effects of this compound .

Pharmacokinetics

This compound is administered orally and has a bioavailability of 30% (range 14% to 46%) . It is metabolized intracellularly, and its elimination half-life is approximately 80 minutes (range 25–240 minutes) . The drug is excreted in urine .

Result of Action

The primary result of this compound’s action is the induction of cell death in rapidly dividing cells, such as cancer cells . This is achieved through the disruption of DNA synthesis and function, as well as the inhibition of the Rac/Vav pathway . These actions make this compound effective in the treatment of various forms of leukemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deamination reaction of this compound has been found to be more feasible in the presence of an additional water molecule . Additionally, the drug’s efficacy can be affected by the pH of the stomach, as it is expected that the entire dosages of thioguanine can be dissolved rapidly in the gastric fluids due to the low pH (~ pH 1–2) . Furthermore, the drug’s action can be influenced by genetic factors, as people with a genetic deficiency in thiopurine S-methyltransferase are at higher risk of side effects .

Biochemical Analysis

Biochemical Properties

6-Thioguanine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses . It is ribosylated and phosphorylated by the same pathway as natural purine bases .

Cellular Effects

This compound has been shown to have cytotoxic effects on cells. It is incorporated into DNA during the synthesis phase (S-phase) of the cell cycle, stopping normal development and division . It also inhibits the GTP-binding protein (G protein) Rac1, which regulates the Rac/Vav pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 6-thioguanilyic acid (TGMP) via the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). TGMP is then further metabolized to form this compound nucleotides (6-TGN). These 6-TGN are cytotoxic to cells by incorporation into DNA during the synthesis phase (S-phase) of the cell and through inhibition of the GTP-binding protein (G protein) Rac1 .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For instance, a study showed that mean this compound nucleotide levels were higher among patients in clinical remission, with a pooled difference of 63.37 pmol/8 × 10 8 red blood cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. A study demonstrated the efficacy of low dose this compound treatment on low-mutation melanoma in a pre-clinical mouse model .

Metabolic Pathways

This compound is catabolized via two pathways. One route is through the deamination by the enzyme guanine deaminase to 6-thioxanthine, which has minimal anti-neoplastic activity, then by oxidation by xanthine oxidase of the thioxanthine to thiouric acid .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is converted to 6-thioguanilyic acid (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and reaches high intracellular concentrations at therapeutic doses .

Subcellular Localization

The subcellular localization of this compound involves its incorporation into DNA during the synthesis phase (S-phase) of the cell cycle . This suggests that this compound is localized in the nucleus where DNA replication occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tioguanine can be synthesized using 2,9-diacetyl guanine or 2-acetyl guanine as starting materials. The reaction involves sulfidizing these compounds with phosphorus pentasulfide in a pyridine solution, with a slight catalyst . This method offers mild reaction conditions, simple operation, and a high yield of up to 75% .

Industrial Production Methods

The industrial production of tioguanine follows similar synthetic routes but on a larger scale. The process involves the use of thiophosphoric anhydride and pyridine solution, with careful control of reaction conditions to ensure high yield and purity .

Scientific Research Applications

Properties

IUPAC Name

2-amino-3,7-dihydropurine-6-thione
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InChI

InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
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InChI Key

WYWHKKSPHMUBEB-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=S)N=C(N2)N
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Molecular Formula

C5H5N5S
Record name 6-THIOGUANINE
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Related CAS

5580-03-0 (hemihydrate), 76078-67-6 (mono-Na salt)
Record name Thioguanine [USAN:USP]
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DSSTOX Substance ID

DTXSID6023652
Record name 6-Thioguanine
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Molecular Weight

167.19 g/mol
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Physical Description

6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), INSOL IN WATER, ALCOHOL, CHLOROFORM; FREELY SOL IN DIL SOLUTIONS OF ALKALI HYDROXIDES, 8.34e-01 g/L, Readily soluble in dilute aqueous alkali. Insoluble in water, alcohol, or chloroform.
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Mechanism of Action

Thioguanine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses. TGMP interferes with the synthesis of guanine nucleotides by its inhibition of purine biosynthesis by pseudofeedback inhibition of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the first enzyme unique to the de novo pathway of purine ribonucleotide synthesis. TGMP also inhibits the conversion of inosinic acid (IMP) to xanthylic acid (XMP) by competition for the enzyme IMP dehydrogenase. Thioguanine nucleotides are incorporated into both the DNA and the RNA by phosphodiester linkages, and some studies have shown that incorporation of such false bases contributes to the cytotoxicity of thioguanine. Its tumor inhibitory properties may be due to one or more of its effects on feedback inhibition of de novo purine synthesis; inhibition of purine nucleotide interconversions; or incorporation into the DNA and RNA. The overall result of its action is a sequential blockade of the utilization and synthesis of the purine nucleotides., THIOGUANINE, THE 6-THIO ANALOGUE OF GUANINE, IS A PRODRUG THAT IS CONVERTED TO 6-THIOGUANINE-RIBOSE-PHOSPHATE, AN ACTIVE METABOLITE. ... 6-THIOGUANINE-RIBOSE-PHOSPHATE IS A FEEDBACK INHIBITOR OF THE INITIAL (AMIDOTRANSFERASE) STEP IN PURINE BIOSYNTHESIS. THIS METABOLITE ALSO BLOCKS CONVERSIONS OF INOSINIC ACID TO GUANYLIC ACID & OF GUANYLIC ACID TO GDP. THIOGUANINE ALSO IS CONVERTED TO THE DEOXYNUCLEOTIDE TRIPHOSPHATE, WHICH CAN BE INCORPORATED INTO TUMOR CELL DNA. ALTHOUGH SOME INVESTIGATORS BELIEVE THAT THIS IS THE MAJOR MECHANISM OF CYTOTOXICITY, THE RELATIVE IMPORTANCE OF THE VARIOUS SITES OF ACTION HAS NOT BEEN DETERMINED. ... THIOGUANINE IS CELL-CYCLE SPECIFIC FOR THE S PHASE., APPARENTLY, THE METABOLISM OF 6-THIOGUANINE TO 6-THIOGUANOSINE IN SARCOMA 180 & 180/TG CELLS IS MEDIATED BY PURINE NUCLEOSIDE PHOSPHORYLASE & NEWLY SYNTHESIZED 6-THIOGUANOSINE IS READILY EFFLUXED INTO THE CELLULAR ENVIRONMENT. THE FORMATION OF 6-THIOGUANINE, BY PURINE NUCLEOSIDE PHOSPHORYLASE, MAY BE IMPORTANT TO THE EXPRESSION OF CELLULAR SENSITIVITY TO 6-THIOGUANINE, IN THAT IT DECR THE AVAIL OF 6-THIOGUANINE FOR DIRECT CONVERSION BY HYPOXANTHINE-GUANINE PHOSPHORIBOSYLTRANSFERASE TO THE NUCLEOTIDE LEVEL, A PHENOMENON CRITICAL TO THE EXPRESSION OF THE ANTINEOPLASTIC ACTIVITY OF THE 6-THIOPURINES., PHENYL SUBSTITUTION AT C-8 OF 2-AMINO-6-MERCAPTOPURINE ABOLISHED THE IMMUNOSUPPRESSIVE ACTIVITY. THEREFORE, A NONSUBSTITUTED 8 POSITION OF 2-AMINO-6-MERCAPTOPURINE IS ESSENTIAL FOR IMMUNOSUPPRESSIVE ACTION., SPONTANEOUSLY CYCLING LYMPHOCYTES (IN CELL DIVISION IN CULTURES WITHOUT ADDITION OF PHYTOHEMAGGLUTININ, PHA) GO THROUGH VARIOUS PHASES OF 1ST DIVISION WITH THE SAME KINETICS AS PHA-STIMULATED CELLS. IN SAMPLES FROM 10 REFERENTS, THE FREQUENCY OF SPONTANEOUSLY CYCLING LYMPHOCYTES VARIED FROM 8.9X10-5 TO 9.5X10-3 AS INDICATED WITH AUTORADIOGRAPHY ON CELLS IN (S + G2) PHASE DETERMINED BY FLOW SORTING. IN PHA-STIMULATED SAMPLES FROM THE SAME PERSONS THE FREQUENCY OF 6-THIOGUANINE (TG)-RESISTANT VARIANTS WAS BETWEEN 4X10-7 & 2.6X10-6, WHICH INDICATES THAT MOST OF THE SPONTANEOUSLY CYCLING CELLS WERE TG-SENSITIVE., For more Mechanism of Action (Complete) data for THIOGUANINE (7 total), please visit the HSDB record page.
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Color/Form

NEEDLES FROM WATER, YELLOW, CRYSTALLINE POWDER

CAS No.

154-42-7
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Melting Point

greater than 680 °F (NTP, 1992), >360 °C, GREATER THAN 360 °C, > 360 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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